4-[(pyridin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione
Description
4-[(Pyridin-2-yl)methyl]-1λ⁶-thiomorpholine-1,1-dione is a thiomorpholine derivative characterized by a fully oxidized thiomorpholine ring (1,1-dione sulfone groups) and a pyridin-2-ylmethyl substituent at the 4-position. The λ⁶ notation indicates the hypervalent sulfur atom in the sulfone group, a feature critical to its electronic and steric properties.
The pyridine substituent introduces aromaticity and basicity, which may influence pharmacokinetic properties such as bioavailability and receptor binding .
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-5-12(6-8-15)9-10-3-1-2-4-11-10/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMZTYDRYNBYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(pyridin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with a pyridin-2-ylmethyl halide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide, and a base like potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction parameters can optimize the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-[(pyridin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The pyridin-2-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the reagents used.
Scientific Research Applications
4-[(pyridin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(pyridin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared below with three structurally related derivatives (Table 1):
Table 1: Structural and Functional Comparison of Thiomorpholine Derivatives
Substituent Effects on Properties
- Pyridin-2-ylmethyl vs. This may improve solubility in polar solvents and interaction with biological targets .
Nitro-pyridyl-piperidyl Derivative :
Pyrimidine-Thiazolyl Analog :
Spectroscopic and Physical Properties
NMR Spectroscopy :
- The nitro-pyridyl-piperidyl derivative () exhibits aromatic protons at δ 7.42–8.20 ppm, consistent with pyridine and nitro-substituted aromatics. In contrast, the thienylmethyl analog would show thiophene protons near δ 6.5–7.5 ppm .
- The target compound’s pyridine protons are expected at δ 7.5–8.5 ppm, with thiomorpholine methylene groups near δ 2.5–3.5 ppm (based on ).
- Thermal Stability: Sulfone-containing derivatives (e.g., the target compound and thienylmethyl analog) exhibit higher thermal stability due to strong S=O bonds, whereas non-sulfonated analogs may degrade more readily .
Biological Activity
4-[(pyridin-2-yl)methyl]-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound characterized by a thiomorpholine ring and a pyridin-2-ylmethyl substituent. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H16N2O2S
- Molar Mass : 240.32 g/mol
- CAS Number : 477847-06-6
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The thiomorpholine moiety may facilitate binding to various targets, influencing enzymatic pathways or receptor-mediated processes. Specific interactions can lead to modulation of cellular signaling pathways, potentially resulting in therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiomorpholine structures can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the pyridine ring is believed to enhance its interaction with DNA or RNA, leading to inhibited cell proliferation.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Evaluation of antimicrobial efficacy | Tested against various bacterial strains; showed inhibition zones comparable to standard antibiotics. | Supports potential use as an antimicrobial agent. |
| Study 2 : Anticancer activity in vitro | Induced apoptosis in human cancer cell lines; IC50 values indicated potent cytotoxicity. | Suggests further exploration for cancer therapy applications. |
| Study 3 : Mechanistic insights | Investigated binding interactions with target enzymes; revealed competitive inhibition patterns. | Provides a basis for understanding the compound's mode of action. |
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Thiomorpholine | Thiomorpholine | Antimicrobial properties |
| Pyridine derivatives | Pyridine | Diverse pharmacological effects |
| Similar thiomorpholine derivatives | Varies based on substituents | Anticancer and antimicrobial activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
